molecular formula C12H16ClNO B2646158 2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide CAS No. 1397237-80-7

2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide

Cat. No.: B2646158
CAS No.: 1397237-80-7
M. Wt: 225.72
InChI Key: RIEVQUIBUWMRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide typically involves the reaction of aniline derivatives with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like benzene under constant stirring to ensure complete mixing of the reactants .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted amides or thioamides.

    Oxidation Reactions: Products include oxides or hydroxylated derivatives.

    Reduction Reactions: Products include amines or reduced amides.

Scientific Research Applications

2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide is widely used in scientific research due to its diverse applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials science studies.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide can be compared with other similar compounds such as phenoxy acetamide derivatives . These compounds share structural similarities but differ in their functional groups and specific applications. For example:

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical properties and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.

Properties

IUPAC Name

2-chloro-N-methyl-N-(3-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9(2)10-5-4-6-11(7-10)14(3)12(15)8-13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEVQUIBUWMRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.